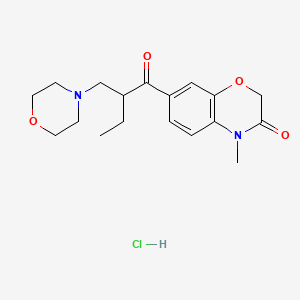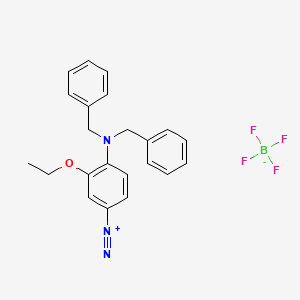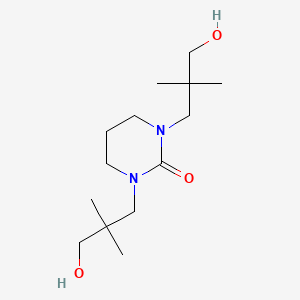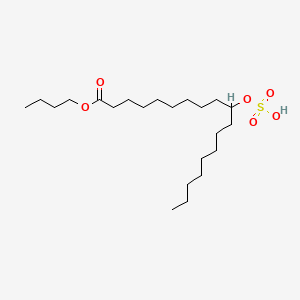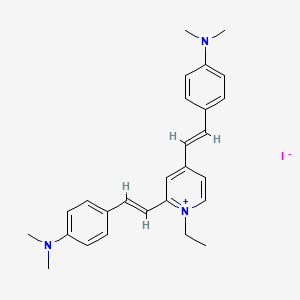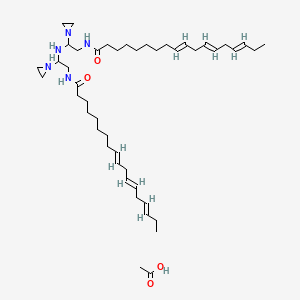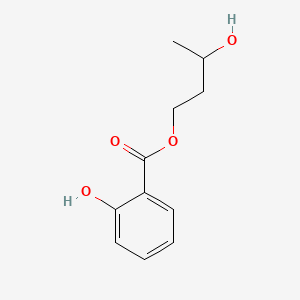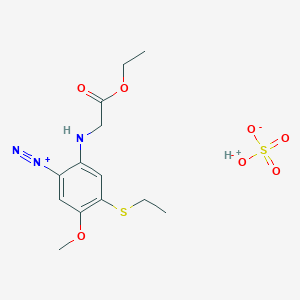
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is a complex organic compound with a diazonium functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by the introduction of the ethoxycarbonyl and ethylthio groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
科学的研究の応用
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxycarbonyl and ethylthio groups may also contribute to the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
2-((Methylamino)carbonyl)hydrazinecarboxylate: Similar in structure but lacks the diazonium group.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Contains a different functional group arrangement.
2-Aminoethyl hydrogen sulfate: Shares some structural similarities but differs in functional groups.
Uniqueness
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
29389-51-3 |
|---|---|
分子式 |
C13H19N3O7S2 |
分子量 |
393.4 g/mol |
IUPAC名 |
2-[(2-ethoxy-2-oxoethyl)amino]-4-ethylsulfanyl-5-methoxybenzenediazonium;hydron;sulfate |
InChI |
InChI=1S/C13H18N3O3S.H2O4S/c1-4-19-13(17)8-15-9-7-12(20-5-2)11(18-3)6-10(9)16-14;1-5(2,3)4/h6-7,15H,4-5,8H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
DLIAXBMFKXMGPL-UHFFFAOYSA-M |
正規SMILES |
[H+].CCOC(=O)CNC1=CC(=C(C=C1[N+]#N)OC)SCC.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


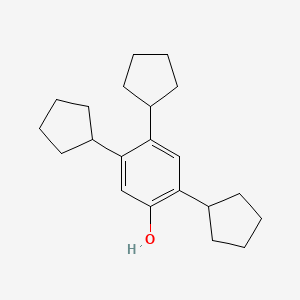

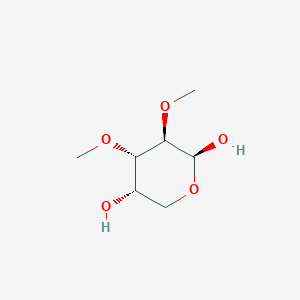
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
